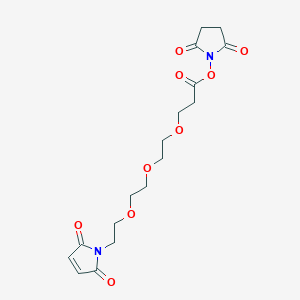

Mal-PEG3-NHS-Ester

Übersicht

Beschreibung

Mal-PEG3-NHS ester is a noncleavable ADC linker containing a Maleimide group . It is used for making antibody-drug conjugates . The Maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .

Synthesis Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .Molecular Structure Analysis

The molecular formula of Mal-PEG3-NHS ester is C17H22N2O9 . It has a molecular weight of 398.36 .Chemical Reactions Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis

Mal-PEG3-NHS ester is a liquid that is colorless to light yellow . It has a high solubility in DMSO: 100 mg/mL (251.03 mM) .Wissenschaftliche Forschungsanwendungen

Protein-Markierung

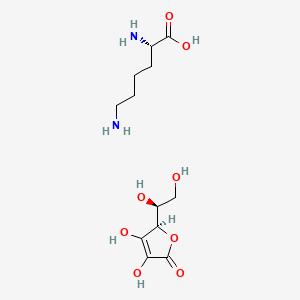

Mal-PEG3-NHS-Ester kann zur Markierung der primären Amine (-NH2) von Proteinen verwendet werden {svg_1}. Die NHS-Estergruppe in der Verbindung reagiert mit den primären Aminen in Proteinen, wodurch die Anbindung des PEG-Linkers ermöglicht wird {svg_2}.

Oligonukleotid-Modifikation

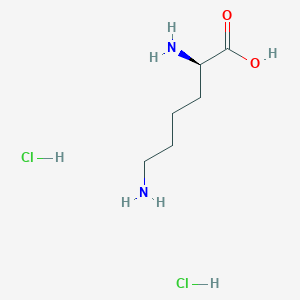

Amin-modifizierte Oligonukleotide können ebenfalls mit this compound markiert werden {svg_3}. Dies ist besonders nützlich im Bereich der genetischen Forschung und Arzneimittelentwicklung {svg_4}.

Steigerung der Löslichkeit von Biomolekülen

Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_5}. Diese Eigenschaft kann genutzt werden, um die Löslichkeit verschiedener Biomoleküle zu verbessern, wodurch ihre Untersuchung und Anwendung in verschiedenen Forschungsbereichen erleichtert wird {svg_6}.

Bildung stabiler Thioether-Bindungen

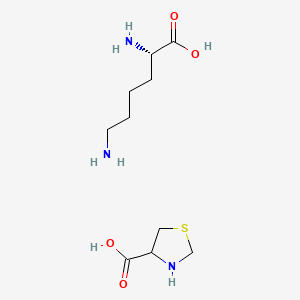

Die Maleimidgruppe in this compound reagiert mit einer Thiolgruppe unter Bildung einer kovalenten Bindung {svg_7}. Dies ermöglicht die Verknüpfung eines Biomoleküls mit einem Thiol unter Bildung einer stabilen Thioether-Bindung {svg_8}.

Antikörper-Wirkstoff-Konjugation

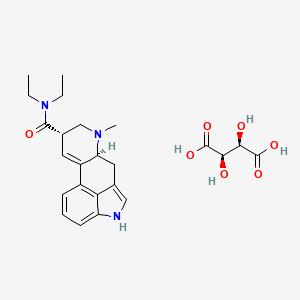

This compound wird zur Herstellung von Antikörper-Wirkstoff-Konjugaten verwendet {svg_9}. Die Verbindung dient als Linker, der den Antikörper mit dem Wirkstoffmolekül verbindet {svg_10}.

Oberflächenmodifikation

This compound kann zur Oberflächenmodifikation verwendet werden {svg_11}. Der PEG-lyierungsprozess, bei dem PEG-haltige Derivate an Oberflächen gebunden werden, kann durch diese Verbindung erleichtert werden {svg_12}.

Steigerung der Bioverfügbarkeit von Arzneimitteln

Der PEG-lyierungsprozess kann auch die Bioverfügbarkeit von Arzneimitteln erhöhen {svg_13}. Durch die Anbindung von PEG-haltigen Derivaten wie this compound an Wirkstoffmoleküle können ihre Wasserlöslichkeit und Stabilität erhöht werden, was zu einer verbesserten Bioverfügbarkeit führt {svg_14}.

Reduzierung der Immunogenität

Die Anbindung von PEG-haltigen Derivaten an Proteine und andere Biomoleküle kann die Aggregation verringern und die Löslichkeit erhöhen, wodurch ihre Immunogenität reduziert wird {svg_15}. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von therapeutischen Proteinen und Impfstoffen {svg_16}.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Mal-PEG3-NHS ester has been extensively used in the development of protein conjugates . By conjugating Mal-PEG3-NHS ester to a targeting molecule, such as an antibody or a peptide, it can be used to selectively deliver drugs to specific cells or tissues, improving the therapeutic index and reducing off-target effects .

Biochemische Analyse

Biochemical Properties

Mal-PEG3-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester and maleimide groups . The NHS ester group of Mal-PEG3-NHS ester can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . On the other hand, the maleimide group of Mal-PEG3-NHS ester reacts with thiol groups, forming a covalent bond .

Cellular Effects

The effects of Mal-PEG3-NHS ester on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By reacting with primary amines and thiol groups in biomolecules, Mal-PEG3-NHS ester can influence cell function

Molecular Mechanism

The molecular mechanism of action of Mal-PEG3-NHS ester involves its reaction with primary amines and thiol groups in biomolecules . The NHS ester group reacts with primary amines, while the maleimide group reacts with thiol groups, forming covalent bonds . These reactions enable the connection of biomolecules with a thiol .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXXEVQHRSMNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

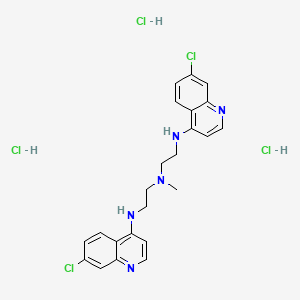

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)